L-ARGININE:HCL (1-13C)
Description
Role of L-ARGININE:HCL (1-13C) as a Preeminent Isotopic Tracer
L-arginine is a semi-essential amino acid central to numerous physiological processes. mdpi.com It serves as a building block for protein synthesis and is a critical precursor for the synthesis of nitric oxide (NO), a vital signaling molecule involved in vasodilation, neurotransmission, and immune responses. mdpi.comnih.govoutbreak.info L-arginine is also a substrate for the production of other important molecules like creatine (B1669601), polyamines, and urea (B33335). nih.govoutbreak.info Given its central role, understanding the dynamics of arginine metabolism is crucial in both health and disease.
L-ARGININE:HCL (1-13C) is a preeminent isotopic tracer for studying these pathways. The specific labeling at the C-1 position (the carboxyl carbon) provides a unique window into specific metabolic reactions. For instance, in certain metabolic fates, this carboxyl group can be removed and released as carbon dioxide (CO₂). By measuring the appearance of ¹³CO₂ in expired air or in cell culture headspace, researchers can quantify the rate of specific catabolic pathways for arginine.
Furthermore, using L-ARGININE:HCL (1-13C) in conjunction with analytical techniques allows for the precise tracking of the carbon backbone of the molecule. When used in mass spectrometry-based studies, the ¹³C label results in a predictable mass shift in arginine and its downstream metabolites, enabling their clear identification and quantification against the background of their unlabeled counterparts. nih.gov This specificity is crucial for accurately determining metabolic fluxes and understanding how different physiological or pathological conditions affect arginine utilization. frontiersin.org For example, tracer studies using labeled arginine have been instrumental in demonstrating that the increased production of nitrate (B79036) (a stable product of NO) during certain medical therapies is derived from the L-arginine pathway. nih.gov
Overview of Research Paradigms Employing Carbon-13 Labeled Arginine
The application of L-ARGININE:HCL (1-13C) and other carbon-13 labeled arginine isotopes spans several advanced research methodologies, each providing unique insights into biological processes.
Metabolic Flux Analysis (MFA): MFA is a quantitative technique used to determine the rates of metabolic reactions within a biological system. creative-proteomics.com By introducing a ¹³C-labeled substrate like L-arginine and measuring the distribution of the ¹³C label in downstream metabolites, researchers can calculate the flow (flux) through various interconnected pathways. frontiersin.org This approach has been used to study arginine metabolism in various organisms, providing a detailed map of cellular metabolic activity. researchgate.net
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): SILAC is a powerful quantitative proteomics technique. nih.govcreative-proteomics.com In a typical SILAC experiment, one population of cells is grown in a medium containing a "light" (unlabeled) amino acid, while another is grown in a medium with a "heavy" (isotope-labeled) amino acid, such as ¹³C-labeled arginine. sigmaaldrich.com The two cell populations can then be combined, and their proteins are analyzed by mass spectrometry. creative-proteomics.com Because trypsin, the enzyme commonly used to digest proteins for analysis, cleaves specifically after lysine (B10760008) and arginine residues, using labeled arginine ensures that nearly all resulting peptides can be quantified. nih.govcreative-proteomics.com The mass difference between the light and heavy peptides allows for the accurate relative quantification of thousands of proteins simultaneously, providing insights into changes in protein expression under different conditions. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR is another key technique that utilizes carbon-13 labeled compounds. doi.org It detects the unique signals generated by the ¹³C nucleus, allowing researchers to identify and quantify labeled metabolites in a sample. nih.gov ¹³C-NMR studies using labeled arginine have been employed to investigate the effects of arginine on glycolysis and to trace its conversion to other metabolites like citrulline in real-time within living cells. nih.govoup.comnih.gov
Mass Spectrometry (MS): Coupled with separation techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), mass spectrometry is a cornerstone of stable isotope tracing. tandfonline.comresearchgate.net Its high sensitivity and resolution enable the detection and quantification of isotopically labeled metabolites, even at low concentrations. nih.govdoi.org This methodology is fundamental to both MFA and SILAC and has been critical in studies tracing the L-arginine/nitric oxide pathway by measuring labeled and unlabeled pathway components in biological fluids. researchgate.net
The table below summarizes these key research paradigms.
| Research Paradigm | Principle | Key Application with L-ARGININE:HCL (1-13C) |
| Metabolic Flux Analysis (MFA) | Quantifies reaction rates by tracking the flow of labeled atoms through a metabolic network. creative-proteomics.comfrontiersin.org | Determining the flux of arginine through pathways like nitric oxide synthesis or the urea cycle. researchgate.net |
| Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) | Uses metabolic incorporation of "heavy" amino acids for relative quantification of proteins. creative-proteomics.comsigmaaldrich.com | Quantifying changes in the proteome in response to stimuli by labeling newly synthesized proteins. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detects the unique magnetic properties of ¹³C nuclei to identify and quantify labeled metabolites. doi.orgnih.gov | Real-time tracking of arginine metabolism and its conversion to products like citrulline in living cells. oup.comnih.gov |
| Mass Spectrometry (MS) | Separates and detects ions based on their mass-to-charge ratio to identify and quantify labeled molecules. nih.govtandfonline.com | Tracing the incorporation of the ¹³C label from arginine into downstream metabolites to elucidate pathway activity. researchgate.net |
The metabolic pathways of L-arginine are complex and interconnected. L-ARGININE:HCL (1-13C) serves as a critical tool to investigate these routes.
| Metabolic Pathway | Key Products | Role of L-ARGININE:HCL (1-13C) Tracer |
| Nitric Oxide (NO) Synthesis | Nitric Oxide, L-Citrulline | Traces the carbon backbone of arginine as it is converted to L-citrulline by nitric oxide synthase (NOS). mdpi.com |
| Urea Cycle | Urea, L-Ornithine | Follows the carbon skeleton of arginine after cleavage by the arginase enzyme. nih.gov |
| Creatine Synthesis | Creatine, L-Ornithine | Tracks the fate of the arginine backbone after the guanidino group is transferred to glycine. |
| Polyamine Synthesis | Polyamines (e.g., Putrescine, Spermidine (B129725), Spermine) | Follows the conversion of arginine to ornithine, a precursor for polyamine synthesis. nih.gov |
| Protein Synthesis | Proteins | The labeled arginine is incorporated into newly synthesized proteins, which can be quantified by SILAC. nih.govsigmaaldrich.com |
Properties
Molecular Weight |
211.67 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthesis and Isotopic Enrichment Methodologies
Chemoenzymatic Synthesis Routes for Position-Specific Carbon-13 Labeling
The synthesis of L-arginine with a carbon-13 label at a specific position, such as the C1 carboxyl group, requires precise and controlled chemical and enzymatic reactions. Chemoenzymatic methods are often favored as they combine the specificity of enzymes with the versatility of chemical synthesis, leading to high yields and stereochemical purity.
A common strategy involves the use of enzymes that can selectively act on arginine precursors. For instance, arginine hydroxylases, which are non-heme iron(II) dependent enzymes, can hydroxylate L-arginine at various positions. researchgate.net While not directly leading to C1 labeling, this demonstrates the potential of enzymes to modify the arginine structure with high regioselectivity. researchgate.net More direct chemoenzymatic approaches might involve the use of enzymes like papain in the synthesis of arginine-based compounds, showcasing the utility of enzymes in forming peptide bonds or other linkages. nih.govmdpi.com
The synthesis can also be approached through dynamic kinetic resolution (DKR), a powerful tool for preparing stereochemically pure amino acid derivatives. royalsocietypublishing.org This method has been successfully used to synthesize C-3 hydroxylated arginine derivatives, highlighting its potential for creating specifically modified arginine molecules. royalsocietypublishing.org Although not a direct synthesis of L-ARGININE:HCL (1-13C), the principles of stereoselective synthesis are paramount.
Isotopic Enrichment Techniques and Purity Assessment for L-ARGININE:HCL (1-13C)
Achieving high isotopic enrichment is crucial for the utility of labeled compounds in research. For L-ARGININE:HCL (1-13C), this means ensuring that the vast majority of the molecules in a sample contain the ¹³C isotope at the first carbon position. Commercial suppliers often provide L-arginine with isotopic enrichment levels of 99% or higher. otsuka.co.jpschd-shimadzu.com
The purity of the final product is assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is frequently employed to determine the chemical purity, ensuring that the sample is free from other amino acids or reaction byproducts. nih.gov Mass spectrometry (MS) is the primary method for confirming the isotopic enrichment. By analyzing the mass-to-charge ratio of the molecule, the presence and position of the ¹³C isotope can be verified. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is another powerful tool for confirming the position of the label within the molecule's structure. nih.govmdpi.comresearchgate.net
The table below summarizes the typical purity specifications for commercially available labeled L-arginine products.
| Property | Specification | Reference |
| Isotopic Enrichment | ≥99% ¹³C | schd-shimadzu.com |
| Chemical Purity | ≥95% - 98% | creative-biolabs.comisotope.comisotope.comisotope.com |
| Chiral Purity | Conforms to structure | creative-biolabs.com |
Strategies for Multi-Labeled L-Arginine Derivatives (e.g., 13C6, 15N) for Complex Studies
For more complex metabolic tracing studies, researchers often require L-arginine molecules labeled with multiple isotopes. These can include labeling all six carbon atoms with ¹³C (¹³C₆), incorporating stable nitrogen isotopes like ¹⁵N, or even deuterium (B1214612) (²H). medchemexpress.commedchemexpress.commedchemexpress.com
The synthesis of these multi-labeled derivatives follows more intricate pathways. For fully carbon-13 labeled L-arginine (L-Arginine-¹³C₆), the starting materials for the synthesis must themselves be enriched with ¹³C. creative-biolabs.comisotope.commedchemexpress.comsigmaaldrich.comcaymanchem.com Similarly, for ¹⁵N labeling, ¹⁵N-enriched nitrogen sources are incorporated during the synthesis. nih.govpnas.orgmedchemexpress.com The combination of multiple isotopes, such as in L-Arginine-¹³C₆,¹⁵N₄, provides researchers with powerful tools for tracking the fate of both the carbon skeleton and nitrogen atoms of arginine in biological systems. isotope.comisotope.commedchemexpress.comisotope.comisotope.comscientificlabs.co.uk
These multi-labeled compounds are particularly valuable in techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a quantitative proteomics method used to study differences in protein abundance between cell populations. creative-biolabs.com The distinct mass shift created by the heavy isotopes allows for accurate quantification by mass spectrometry. creative-biolabs.com
The table below details some of the commonly available multi-labeled L-arginine derivatives.
| Compound | Isotopic Labeling | Application |
| L-Arginine·HCl (¹³C₆) | All 6 carbon atoms are ¹³C | SILAC, Quantitative Proteomics, Metabolomics creative-biolabs.comisotope.com |
| L-Arginine-¹⁵N₄ hydrochloride | All 4 nitrogen atoms are ¹⁵N | Nitric Oxide Synthesis Studies, Metabolic Flux Analysis medchemexpress.com |
| L-Arginine·HCl (¹³C₆, ¹⁵N₄) | All 6 carbons are ¹³C, all 4 nitrogens are ¹⁵N | Advanced Proteomics, Biomolecular NMR, Metabolomics isotope.comisotope.comisotope.com |
| L-Arginine-¹³C,d₄ Dihydrochloride | One ¹³C and four Deuterium atoms | Stable Isotope Labeled Analytical Standard lgcstandards.com |
The continued development of synthetic and analytical methodologies for producing and verifying these isotopically labeled compounds is vital for advancing our understanding of the complex roles of L-arginine in health and disease.
Advanced Analytical Characterization in Research Applications
Mass Spectrometry-Based Detection and Quantification
Mass spectrometry (MS) stands as a cornerstone for the analysis of isotopically labeled compounds due to its high sensitivity and specificity. Various MS-based methods are employed to detect and quantify L-Arginine:HCl (1-¹³C) and its metabolic products.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Labeled Arginine and Metabolites
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for the analysis of L-arginine and its metabolites in biological samples. nih.govresearchgate.net This method offers high selectivity and sensitivity, often requiring minimal sample preparation. nih.gov LC-MS/MS, a tandem MS approach, is frequently used for the simultaneous and targeted analysis of underivatized amino acids. To ensure accuracy and minimize matrix effects, stable isotope-labeled internal standards, such as uniformly ¹³C and ¹⁵N-labeled amino acids, are added to samples before analysis. nih.gov
The chromatographic separation is often achieved using hydrophilic interaction chromatography (HILIC) or reversed-phase columns. nih.govmdpi.comnih.gov For instance, one method utilized an Intrada Amino Acid column with a gradient elution of an aqueous solution of ammonium (B1175870) formate (B1220265) and an organic mobile phase to separate various amino acids within a 13-minute run time. nih.gov Another approach employed a reverse-phase column with a gradient of formic acid in water and methanol. nih.gov The separated analytes are then detected by the mass spectrometer, typically in positive ion mode using multiple reaction monitoring (MRM) for quantification. This allows for the precise measurement of both the labeled L-arginine and its downstream metabolites.
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolic Profiling
Gas chromatography-mass spectrometry (GC-MS) is another robust technique for metabolic profiling, capable of identifying and quantifying a wide range of small molecules, including amino acids, after chemical derivatization to increase their volatility. researchgate.netnih.gov This method is particularly useful for analyzing the metabolites of L-arginine, such as its methylated derivatives. nih.gov
A typical GC-MS workflow for amino acid analysis involves a derivatization step. For example, a two-step process can be used where analytes are first esterified and then amidated. nih.gov The resulting derivatives are then separated on a GC column and detected by the mass spectrometer. rug.nl Stable-isotope dilution methods, using deuterated internal standards, are often employed for accurate quantification. rug.nl GC-MS has been successfully applied to measure various arginine metabolites in biological fluids like human urine and serum. nih.govrug.nl
High-Resolution Mass Spectrometry for Isotopic Pattern Analysis
High-resolution mass spectrometry (HRMS) is essential for the detailed analysis of isotopic patterns, a key aspect of stable isotope labeling studies. boku.ac.at HRMS instruments, such as Fourier transform ion cyclotron resonance (FT-ICR) and Orbitrap mass spectrometers, provide the mass accuracy needed to distinguish between different isotopologues (molecules that differ only in their isotopic composition). acs.orgescholarship.orgresearchgate.net
The high resolving power of these instruments can, for instance, separate the natural isotope peaks of arginine containing one ¹⁵N nucleus from those with one ¹³C nucleus, which would otherwise overlap at lower resolutions. researchgate.net This capability is crucial for accurately determining the incorporation of the ¹³C label from L-Arginine:HCl (1-¹³C) into its various metabolites. By comparing the isotopic patterns of labeled and unlabeled samples, researchers can identify metabolites originating from the tracer and eliminate background signals. boku.ac.atacs.org
Quantitative Mass Spectrometry in Stable Isotope Resolved Metabolomics (SIRM)
Stable Isotope Resolved Metabolomics (SIRM) is a powerful approach that uses stable isotope tracers, like L-Arginine:HCl (1-¹³C), to trace metabolic pathways and quantify metabolic fluxes. nih.govresearchgate.netisotope.com This technique relies on advanced mass spectrometry to analyze the distribution of isotopes in metabolites. nih.govresearchgate.net By measuring the relative abundance of different isotopologues, SIRM provides insights into the activity of specific metabolic pathways. nih.govacs.org
Multiplexed SIRM, which uses multiple different isotope-labeled precursors simultaneously, allows for the investigation of numerous intersecting pathways in a single experiment. nih.gov This approach reduces the number of experiments required and minimizes sample-to-sample variation. nih.gov Ultrahigh-resolution mass spectrometry, often coupled with direct infusion, is particularly well-suited for SIRM as it can handle the large dynamic range of analyte concentrations and the complexity of isotopologue distributions in crude extracts. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a complementary technique to mass spectrometry in metabolomics, providing unique structural and quantitative information.
Carbon-13 NMR Spectroscopy for Label Position Verification and Isotopic Enrichment
Carbon-13 (¹³C) NMR spectroscopy is the definitive method for verifying the position of the ¹³C label within a molecule and for determining the degree of isotopic enrichment. acs.orgacs.orgresearchgate.net The chemical shift of a ¹³C nucleus in an NMR spectrum is highly sensitive to its local chemical environment, allowing for the unambiguous identification of the labeled carbon atom. researchgate.net For L-Arginine:HCl (1-¹³C), a ¹³C NMR spectrum would show a significantly enhanced signal at the chemical shift corresponding to the C1 (carboxyl) carbon.
Direct ¹³C detection offers a broad chemical shift range, enabling the resolution of virtually all carbon positions in detectable metabolites. researchgate.net While the natural abundance of ¹³C is low (about 1.1%), isotopic labeling dramatically increases the sensitivity of ¹³C NMR. acs.org However, this can also introduce homonuclear ¹³C-¹³C scalar couplings, which complicate the spectra by splitting single resonances into multiplets. acs.orgacs.org Despite this challenge, ¹³C NMR remains an indispensable tool for confirming the integrity of the labeled compound and for detailed studies of metabolic pathways where the fate of specific carbon atoms is of interest. researchgate.netnih.gov
Interactive Data Table: Analytical Techniques for L-ARGININE:HCL (1-13C) Analysis
| Analytical Technique | Sub-technique/Application | Key Research Findings & Applications |
| Mass Spectrometry (MS) | ||
| Liquid Chromatography-Mass Spectrometry (LC-MS) | High selectivity and sensitivity for underivatized amino acids. nih.gov Used for targeted analysis with stable isotope internal standards. nih.gov | |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Effective for metabolic profiling after derivatization. researchgate.netnih.gov Measures arginine metabolites in biological fluids. nih.govrug.nl | |
| High-Resolution Mass Spectrometry (HRMS) | Distinguishes between different isotopologues. acs.orgresearchgate.net Eliminates background signals by comparing labeled and unlabeled samples. boku.ac.atacs.org | |
| Stable Isotope Resolved Metabolomics (SIRM) | Traces metabolic pathways and quantifies fluxes. nih.govresearchgate.net Multiplexing allows for the study of multiple pathways simultaneously. nih.gov | |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ||
| Carbon-13 NMR Spectroscopy | Verifies the position of the ¹³C label. researchgate.net Determines the degree of isotopic enrichment. ckisotopes.com Provides detailed structural information on metabolites. nih.gov |
Two-Dimensional NMR Techniques for Correlating Isotopic Labels
Two-dimensional (2D) NMR spectroscopy is instrumental in elucidating the complex structural details of molecules like L-arginine. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) provide through-bond correlations between the 13C nucleus and its attached protons, offering unambiguous assignment of resonances. hmdb.ca For isotopically labeled compounds like L-ARGININE:HCL (1-13C), 2D NMR can be used for spectral assignment. researchgate.net
Furthermore, 2D 13C-13C correlation spectroscopy, though more commonly applied to uniformly labeled molecules, demonstrates the power of these techniques in mapping out the carbon skeleton. researchgate.net In specifically labeled compounds, these experiments can confirm the position of the isotopic label and probe its interactions with neighboring nuclei.
| 2D NMR Technique | Information Gained | Application to L-ARGININE:HCL (1-13C) |
| [1H, 13C]-HSQC | Correlation between 13C and directly attached protons. | Confirms the 1H chemical shift of the proton attached to the 1-13C labeled carbon. hmdb.ca |
| 13C-13C COSY/INADEQUATE | Correlation between adjacent 13C nuclei. | While primarily for uniformly labeled samples, it can be adapted to probe connectivity around the labeled site. researchgate.net |
Solid-State NMR for Investigating Molecular Structure and Dynamics in Crystalline Forms
Solid-state NMR (ssNMR) is indispensable for studying the structure and dynamics of L-ARGININE:HCL (1-13C) in its crystalline or aggregated state. scilit.com Unlike solution-state NMR, ssNMR provides insights into the intermolecular interactions and packing within a solid lattice. Overlapping 13C or 15N solid-state NMR spectra from different crystalline forms of L-arginine hydrochloride can be distinguished by leveraging differences in proton T1 relaxation in conjunction with cross-polarization. scilit.com
Dipolar 13C–13C and 15N–15N two-dimensional correlation experiments can reveal resonances from crystallographically and magnetically distinct molecules. scilit.com The use of techniques like magic-angle spinning (MAS) is crucial to average out anisotropic interactions and achieve high-resolution spectra. researchgate.net
Hyperpolarized 13C NMR for Real-time Metabolic Flux Measurements
Hyperpolarization techniques dramatically enhance the NMR signal of 13C-labeled substrates, enabling real-time tracking of metabolic pathways. While much of the research has focused on other positions, the principles are directly applicable to L-ARGININE:HCL (1-13C). For instance, hyperpolarized [6-13C,15N3]-arginine has been developed to probe in vivo arginase activity, where the conversion to urea (B33335) can be monitored. nih.gov This is due to the significant difference in chemical shifts between the labeled carbon in arginine (157 ppm) and its corresponding position in the product, urea (163 ppm). nih.gov
The T1 relaxation time is a critical parameter for the success of hyperpolarized experiments. For [6-13C,15N3]-arginine, the hyperpolarized T1 at a low field is approximately 15.13 seconds. ismrm.org The enrichment with 15N is a key strategy to increase the relaxation times of the adjacent 13C nucleus, thereby improving the signal-to-noise ratio and spectral resolution. nih.gov This approach overcomes the rapid scalar-mediated relaxation that would otherwise occur with the naturally abundant 14N. nih.gov
| Hyperpolarized Probe | Enzymatic Conversion | Observed Chemical Shift Change (ppm) | Significance |
| [6-13C,15N3]-Arginine | Arginase | Arginine (157) → Urea (163) nih.gov | Allows for non-invasive, real-time measurement of arginase activity in vivo. nih.govismrm.org |
| [1-13C] Pyruvate | Lactate Dehydrogenase | Pyruvate → Lactate | A widely used probe for assessing metabolic flux in cancer cells. nih.gov |
Chromatographic Separation Techniques for L-ARGININE:HCL (1-13C) Analysis
Chromatographic methods are essential for the purification, quantification, and analysis of L-ARGININE:HCL (1-13C) from complex biological matrices.
High-Performance Liquid Chromatography (HPLC) for Amino Acid Separation
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of amino acids. For compounds like arginine that lack a strong chromophore, pre- or post-column derivatization is often employed to enable UV or fluorescence detection. nih.gov However, methods have also been developed for the direct detection of underivatized amino acids. jocpr.comacs.org
A common approach involves reversed-phase HPLC. For instance, a method using an Agilent ZORBAX Eclipse Plus C18 column has been shown to successfully separate 19 amino acids, including arginine. lcms.cz Another approach utilizes a hydrophilic interaction liquid chromatography (HILIC) column, which allows for the analysis of amino acids without derivatization or the use of ion-pair reagents. jocpr.com
| HPLC Method | Column Type | Detection | Key Feature |
| Reversed-Phase HPLC | C18 lcms.cz | UV (with derivatization) | Good separation of a wide range of amino acids. lcms.cz |
| HILIC | Silica jocpr.com | UV (direct) | Analysis without derivatization. jocpr.com |
| RP-UHPLC-CAD | Not specified | Charged Aerosol Detection | Simultaneous quantification of arginine and monosaccharides. nih.gov |
Ion Exchange Chromatography for Arginine Determination in Complex Matrices
Ion Exchange Chromatography (IEC) is a powerful technique for separating molecules based on their net charge. It is particularly well-suited for the analysis of amino acids, which are zwitterionic. The official method for determining amino acids in feed, for example, utilizes IEC with post-column derivatization with ninhydrin (B49086) and photometric detection at 570 nm. europa.eu
This method can effectively separate free arginine from other amino acids and components in complex samples like feedstuffs. europa.eu The process typically involves extraction with dilute hydrochloric acid, followed by precipitation of macromolecules and filtration before the sample is loaded onto the IEC column. europa.eu Arginine's basic side chain ensures strong retention on a cation exchange column, allowing for its effective separation and quantification. researchgate.net
Applications in Metabolic Flux Analysis and Pathway Elucidation
Elucidating Arginine Catabolism and Anabolism using 13C Tracing
The use of 13C-labeled arginine allows for the detailed investigation of its breakdown (catabolism) and synthesis (anabolism). In mammals, key catabolic pathways involve the enzymes arginase and nitric oxide synthase (NOS). tandfonline.com Arginase converts arginine to ornithine and urea (B33335), while NOS metabolizes arginine to citrulline and nitric oxide. tandfonline.com By tracing the 13C label from L-ARGININE:HCL (1-13C), researchers can determine the relative activities of these pathways. For instance, the detection of 13C-labeled urea indicates flux through the arginase pathway. nih.govresearchgate.net
In microorganisms, arginine catabolism can follow several different routes, including the arginine deiminase (ADI) pathway, the arginine succinyltransferase (AST) pathway, and an arginine oxidase/dehydrogenase pathway. nih.govmdpi.com Studies in bacteria like Pseudomonas aeruginosa have utilized arginine tracers to unravel the complexities of these pathways. pnas.org For example, research has shown that under aerobic conditions, the AST pathway is the preferred route for L-arginine catabolism. pnas.org
Anabolic pathways, which synthesize arginine, can also be studied. Arginine biosynthesis from precursors like glutamate (B1630785) can be traced by following the incorporation of 13C labels. tandfonline.com In some bacteria, two primary pathways for arginine biosynthesis from L-glutamate or glutamine have been identified. tandfonline.com
Tracing Carbon Flux through the Urea Cycle and Related Pathways
L-ARGININE:HCL (1-13C) is instrumental in studying the urea cycle, a critical pathway for the detoxification of ammonia, primarily in the liver. When L-ARGININE:HCL (1-13C) is introduced, the 13C label can be tracked as it is incorporated into urea. nih.gov This allows for the quantification of urea cycle flux. Studies in human liver tissue have used 13C tracing to gain a quantitative understanding of metabolic fluxes, including those related to the urea cycle. diva-portal.org
The urea cycle is interconnected with the citric acid (TCA) cycle through the aspartate-argininosuccinate shunt. nih.gov Tracing studies with 13C-labeled substrates have revealed how glucose metabolism, via the production of aspartate from the TCA cycle intermediate oxaloacetate, can modulate urea cycle activity. nih.gov This highlights the intricate connections between carbohydrate and amino acid metabolism.
Investigating Amino Acid Interconversions and Crosstalk with L-ARGININE:HCL (1-13C)
Arginine metabolism is closely linked with that of other amino acids, particularly proline and glutamate. semanticscholar.org L-ARGININE:HCL (1-13C) can be used to trace the conversion of arginine into these and other amino acids. For example, the ornithine produced from arginine by arginase can be further metabolized to glutamate and proline. tandfonline.com By analyzing the labeling patterns in these amino acids after administering 13C-arginine, researchers can quantify the rates of these interconversions. embopress.org
These tracing studies provide a systems-level view of amino acid metabolism, revealing how different metabolic pathways are coordinated. This approach is crucial for understanding how cells adapt their metabolism in response to changes in nutrient availability or physiological state. embopress.org
Quantification of Metabolic Fluxes in Cellular Systems via Isotope Tracing
Isotope tracing with compounds like L-ARGININE:HCL (1-13C) is a cornerstone of metabolic flux analysis (MFA). nih.gov This powerful technique allows for the precise quantification of the rates (fluxes) of reactions within a metabolic network. osti.gov By measuring the incorporation of the 13C label into various metabolites over time, researchers can construct a detailed map of metabolic activity. embopress.org
MFA has been applied to a wide range of biological systems, from microorganisms to human tissues, to understand cellular physiology in health and disease. diva-portal.orgnih.gov For example, 13C-MFA can reveal how cancer cells rewire their metabolism to support rapid proliferation. isotope.com The data obtained from these experiments, often analyzed using computational models, provide a quantitative understanding of how metabolic networks function and are regulated. nih.govnih.gov
Table 1: Example Data from a Hypothetical 13C-Arginine Tracing Experiment
| Metabolite | 13C Enrichment (%) | Inferred Flux (relative units) |
| Urea | 15.2 | 30.4 |
| Citrulline | 5.8 | 11.6 |
| Proline | 2.1 | 4.2 |
| Glutamate | 3.5 | 7.0 |
This table illustrates the type of quantitative data that can be obtained from a metabolic flux analysis experiment using L-ARGININE:HCL (1-13C). The 13C enrichment in key metabolites is measured and used to calculate the relative fluxes through different metabolic pathways.
Mechanistic Studies of Enzymatic Reactions Involving L-Arginine
Beyond tracing metabolic pathways, L-ARGININE:HCL (1-13C) can be employed to investigate the mechanisms of specific enzymes that use arginine as a substrate. By analyzing the fate of the 13C label in the products of an enzymatic reaction, researchers can gain insights into the chemical transformations catalyzed by the enzyme.
For example, studies on argininosuccinate (B1211890) synthetase (ASS), an enzyme in the urea cycle, have utilized labeled substrates to understand its reaction mechanism. jst.go.jp Similarly, the activity of nitric oxide synthase (NOS), which produces nitric oxide from arginine, can be probed using 13C-arginine. drugbank.com Recently, a novel enzyme, arginine synthetase, was identified, and its unique energy-conserving reaction mechanism was elucidated, fundamentally altering the understanding of arginine metabolism. pnas.org Such mechanistic studies are crucial for understanding the fundamental principles of enzyme catalysis and for the development of enzyme inhibitors with therapeutic potential.
Quantitative Proteomics Using L Arginine:hcl 1 13c
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Methodology
The SILAC methodology is a robust and accurate technique for mass spectrometry (MS)-based quantitative proteomics. thermofisher.com It involves the metabolic incorporation of stable isotope-labeled amino acids into proteins in vivo during translation. thermofisher.com In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic form of a specific amino acid. thermofisher.com One population is grown in "light" medium containing the natural amino acid, while the other is grown in "heavy" medium containing a stable isotope-labeled version, such as L-ARGININE:HCL (1-13C). thermofisher.com
After several cell doublings, the labeled amino acid is fully incorporated into the entire proteome of the "heavy" cell population. researchgate.net This creates a specific mass shift in all peptides containing that amino acid, which can be readily detected by mass spectrometry. creative-biolabs.com Because the "heavy" and "light" amino acids are biochemically identical, they co-elute during liquid chromatography, eliminating quantitation errors that can arise from unequal sampling of ion profiles. researchgate.netnih.gov
L-arginine is a common choice for SILAC experiments, often used in conjunction with labeled lysine (B10760008). nih.gov This is because trypsin, the most widely used protease in proteomics, cleaves proteins at the C-terminus of arginine and lysine residues. nih.gov This ensures that nearly all resulting peptides (except for the C-terminal peptide of the protein) will contain a labeled amino acid, making them quantifiable by MS. researchgate.netnih.gov
Application of L-ARGININE:HCL (1-13C) in Relative Protein Quantification
The primary application of L-ARGININE:HCL (1-13C) in SILAC is the relative quantification of proteins between different cell populations. isotope.com After labeling, the "heavy" and "light" cell populations can be subjected to different experimental conditions, such as drug treatment or genetic modification. thermofisher.com The cell lysates are then combined in a 1:1 ratio, and the proteins are extracted and digested, typically with trypsin. thermofisher.com
The resulting peptide mixture is then analyzed by liquid chromatography-mass spectrometry (LC-MS/MS). The mass spectrometer detects pairs of peptides that are chemically identical but differ in mass due to the presence of the "light" or "heavy" arginine. The ratio of the signal intensities of the heavy to light peptide pairs directly reflects the relative abundance of the corresponding protein in the two cell populations. creative-biolabs.com For example, a 1:1 ratio indicates no change in protein expression, while a ratio greater or less than one signifies upregulation or downregulation, respectively.
This method allows for the simultaneous identification and quantification of thousands of proteins in a single experiment, providing a global view of changes in the proteome. researchgate.net
Analysis of Protein Expression and Turnover Rates
Beyond simple relative quantification, L-ARGININE:HCL (1-13C) can be used in "dynamic SILAC" or "pulsed SILAC" experiments to measure protein expression and turnover rates. thermofisher.com In this approach, cells initially grown in "light" medium are switched to a "heavy" medium containing labeled arginine. thermofisher.com Samples are then collected at various time points and analyzed by LC-MS/MS. thermofisher.com
The rate at which the heavy-to-light ratio of peptides increases over time is a direct measure of the protein's synthesis and turnover rate. thermofisher.com This has been applied to study protein dynamics in various contexts, including fetal development in mice, where in utero pulse injections of isotopic amino acids allowed for the quantification of tissue-specific protein turnover rates. nih.gov These studies have revealed a wide range of protein half-lives, from hours to over 500 days. nih.gov
It's important to note that in some cell lines, arginine can be metabolically converted to proline. researchgate.netnih.gov While this can potentially introduce bias, strategies exist to mitigate this, such as reducing the arginine concentration in the medium or excluding proline-containing peptides from the analysis. researchgate.netnih.gov
Investigation of Post-Translational Modifications with Labeled Arginine
L-ARGININE:HCL (1-13C) is also instrumental in the study of post-translational modifications (PTMs), which are crucial for regulating protein function. creative-biolabs.com Arginine residues themselves can be subject to PTMs such as methylation and citrullination. wikipedia.org SILAC can be combined with enrichment techniques for specific PTMs, such as phosphorylation, to quantify changes in the modification status of proteins under different conditions. thermofisher.com
For instance, a SILAC-based approach can be used to compare the phosphoproteome of two cell populations. After labeling and experimental treatment, phosphopeptides are enriched from the combined cell lysates and analyzed by MS. The heavy-to-light ratios of the identified phosphopeptides reveal changes in the phosphorylation levels of specific sites on proteins.
Mechanistic Research in in Vitro and Model Organism Systems
Metabolic Tracing in Cultured Cells and Cell Lines
In vitro studies using cultured cells are fundamental for dissecting molecular pathways in a controlled environment. The use of ¹³C-labeled arginine allows researchers to follow its metabolic fate, identifying key enzymes and downstream products crucial for cellular function.
Tracer experiments in activated human T cells using ¹³C₆-L-arginine have demonstrated that arginine is rapidly taken up and catabolized. medchemexpress.com The ¹³C label was traced to significant accumulations in ornithine, putrescine, agmatine, and to a lesser extent, spermidine (B129725) and proline. medchemexpress.com The use of an arginase inhibitor, nor-NOHA, confirmed that the conversion to ornithine, putrescine, and spermidine was primarily mediated by arginase, as the inhibitor markedly reduced the formation of these ¹³C-labeled metabolites. medchemexpress.com
In the context of cancer research, metabolic tracing with ¹³C₆-L-arginine has been employed in gastrointestinal cancer cell lines. medchemexpress.com Studies comparing arginine-sensitive (OE33) and arginine-insensitive (OE19) cells revealed that in sensitive cells, arginine promotes the urea (B33335) cycle. medchemexpress.com This was linked to a decrease in carbamoyl (B1232498) aspartic acid, a molecule necessary for pyrimidine (B1678525) nucleotide synthesis, suggesting a mechanism for arginine's anti-proliferative effects. medchemexpress.com
Research on human lung fibroblasts (HLFs) has also utilized ¹³C₆-arginine to trace its metabolism. epfl.ch Interestingly, in certain culture media, HLFs did not significantly catabolize arginine into ornithine or citrulline. epfl.ch Instead, a significant portion of the ¹³C label was incorporated into dimethylarginine, indicating that arginine's metabolic routing is highly dependent on the cellular environment and nutrient availability. epfl.ch Further studies on transformed cells, such as HeLa and HMEC-Ras, have shown that arginine uptake and its catabolism to ornithine preferentially occur during the SG₂M phase of the cell cycle, linking arginine metabolism to cell proliferation and transformation. oup.com
| Cell Line | Key Labeled Metabolites Detected | Primary Pathway Investigated | Reference Finding |
|---|---|---|---|
| Activated Human T Cells | Ornithine, Putrescine, Agmatine, Spermidine, Proline | Arginase and Arginine Decarboxylase Pathways | Arginine is avidly taken up and catabolized mainly through the arginase pathway to support T cell function. medchemexpress.com |
| Gastrointestinal Cancer Cells (OE33) | Citrulline, Ornithine | Urea Cycle | Arginine promotes the urea cycle, leading to decreased pyrimidine synthesis and inhibiting proliferation. medchemexpress.com |
| Human Lung Fibroblasts (HLF) | Dimethylarginine | Arginine Methylation | In specific media, arginine is not significantly catabolized via arginase but is methylated. epfl.ch |
| HeLa, HMEC-Ras Cells | Ornithine | Arginase Pathway / Cell Cycle | Arginine catabolism to ornithine is elevated in the SG₂M phase, linking it to transformed cell proliferation. oup.com |
Ex Vivo Tissue Metabolism Studies with L-ARGININE:HCL (1-13C)
Ex vivo studies, which use intact living tissue outside the organism, bridge the gap between in vitro cell culture and in vivo animal models. They allow for the investigation of metabolic processes within the complex, multi-cellular architecture of an organ.
In renal physiology, ex vivo incubation of micro-dissected mouse nephron segments with ¹³C₆-arginine has provided a detailed map of arginine metabolism along the kidney tubule. nih.gov These experiments confirmed that nearly all nephron segments take up and metabolize arginine. nih.gov Specifically, ¹³C-labeled ornithine was detected in all segments except the collecting duct, while ¹³C-agmatine was formed in the proximal straight tubule and the collecting duct. nih.gov Furthermore, the study traced the ¹³C label from arginine to proline and glutamine in the glomeruli and proximal convoluted tubules, demonstrating the kidney's role in amino acid interconversion. nih.gov
Similarly, ex vivo culture of human liver tissue slices with ¹³C tracers has illuminated hepatic metabolism. nih.gov The use of a ¹³C-arginine tracer specifically confirmed that the human liver actively synthesizes creatine (B1669601) de novo, a finding that contrasts with some animal models like the rat, where the necessary enzyme is reportedly absent. nih.gov This highlights the importance of using human tissue to validate findings from other systems. These ex vivo models are crucial for understanding organ-specific metabolism under near-physiological conditions.
| Nephron Segment | ¹³C-Labeled Metabolite(s) Formed from Arginine |
|---|---|
| Glomeruli | Ornithine, Proline, Glutamine |
| Proximal Convoluted Tubule (PCT) | Ornithine, Proline, Glutamine |
| Proximal Straight Tubule (PST) | Ornithine, Agmatine, Methylated Arginines |
| Distal Convoluted Tubule (DCT) | Ornithine, Methylated Arginines |
| Collecting Duct (CD) | Agmatine, Proline, Glutamine |
Data sourced from isotope tracing studies on micro-dissected mouse nephrons. nih.gov
In Vivo Isotope Tracer Studies in Animal Models for Mechanistic Insights
In vivo studies in animal models using L-ARGININE:HCL (1-13C) and related isotopologues are essential for understanding how arginine metabolism is regulated systemically and within specific organs in a living organism. These studies provide insights into inter-organ metabolic axes and responses to physiological and pathological stimuli.
The liver and kidneys are central to whole-body arginine homeostasis. In vivo tracer studies have been critical in quantifying their respective roles. Using a novel hyperpolarized [6-¹³C,¹⁵N₃]-arginine probe in mice, researchers have been able to non-invasively detect arginase activity in the liver in real-time. embopress.org The study demonstrated the rapid conversion of the injected labeled arginine into labeled urea, confirming high arginase activity in the healthy mouse liver. embopress.org Within 90 seconds of injection, ¹³C-labeled urea was detected in both the liver and serum. embopress.org
In the kidney, stable isotope studies in mouse models of endotoxemia have elucidated the adaptive role of renal de novo arginine synthesis. physiology.org During endotoxemia, when systemic demand for arginine increases (e.g., for nitric oxide production), renal de novo synthesis of arginine from citrulline is significantly increased. physiology.org Tracer analysis showed that this de novo production contributed 38% to the total arginine released by the kidney in control mice, a contribution that rises under inflammatory stress. physiology.org This highlights the kidney's crucial function in supplying the body with arginine during periods of high demand. physiology.orgnih.gov
| Animal Model | Tracer Used | Organ of Interest | Key Mechanistic Finding |
|---|---|---|---|
| Healthy Mouse | Hyperpolarized [6-¹³C,¹⁵N₃]-arginine | Liver | Demonstrated high in vivo arginase flux, with rapid conversion of arginine to urea. embopress.org |
| Mouse (Endotoxemia) | [¹⁵N₂]arginine, [¹³C,²H₂]citrulline | Kidney | Showed that renal de novo arginine synthesis increases to sustain systemic availability during inflammation. physiology.org |
| Neonatal Piglet | Multiple (incl. Arginine isotopes) | Whole Body | Quantified whole-body arginine flux and its conversion to proline and other amino acids at different intake levels. researchgate.net |
L-arginine is the precursor to several neuroactive molecules, including the neurotransmitter nitric oxide (NO) and the putative neurotransmitter agmatine. nih.gov Isotope tracing with L-ARGININE:HCL (1-13C) is a key method for investigating the synthesis of these derivatives in the nervous system.
The synthesis of NO from arginine is catalyzed by nitric oxide synthase (NOS), which co-produces citrulline. Due to the extremely short half-life of NO, its production rate is often quantified by measuring the conversion of labeled arginine to labeled citrulline. Therefore, tracing the conversion of [1-¹³C]L-arginine to [1-¹³C]L-citrulline in brain tissue allows for the direct measurement of NOS activity in vivo.
L-arginine can also be decarboxylated by arginine decarboxylase (ADC) to form agmatine, a neuromodulator that can interact with neurotransmitter receptors. physiology.org The arginine-agmatine pathway represents an alternative metabolic route whose activity in the brain can be quantified using ¹³C-arginine tracers by measuring the appearance of the corresponding ¹³C-agmatine.
While arginine can be catabolized to ornithine, which can then be converted to glutamate (B1630785) and subsequently γ-aminobutyric acid (GABA), this is an indirect route. In vivo tracer studies in the brain have consistently shown that the vast majority of neurotransmitter glutamate and GABA are synthesized from glucose and glutamine. epfl.ch Studies using ¹³C-labeled glucose or glutamine demonstrate robust labeling of the glutamate and GABA pools, identifying these as the primary precursors for neurotransmitter synthesis in glutamatergic and GABAergic neurons. This indicates that while a biochemical link from arginine exists, it is not the major contributor to the synthesis of these principal neurotransmitters in the brain.
Arginine is a conditionally essential amino acid, particularly critical during periods of rapid growth. Isotope tracer studies in non-human organisms, such as neonatal piglets, are invaluable for determining the metabolic requirements and efficiency of arginine utilization for growth.
A multi-tracer study in neonatal piglets used a suite of stable isotopes, including labeled arginine, to quantify the effects of varying dietary arginine intake on whole-body metabolism. researchgate.net These studies allow for the precise measurement of arginine flux (the rate of its turnover in the body) and its partitioning between protein synthesis and catabolism into other products like proline and urea. The results showed that as arginine intake increased, the flux of arginine through the plasma pool also increased, as did its conversion to proline. researchgate.net This type of quantitative data is critical for optimizing nutritional strategies to improve growth and metabolic efficiency in livestock and serves as a model for understanding nutrient requirements in human infants.
Studies in rats have shown that long-term dietary L-arginine supplementation can lead to enhanced protein gain and reduced white-fat deposition, direct measures of improved metabolic efficiency. While not a tracer study itself, these findings demonstrate the physiological outcomes that are mechanistically explained by the metabolic flux data obtained from studies using L-ARGININE:HCL (1-13C).
Crystallographic Investigations and Structural Biology
Structural Determination using X-Ray Diffraction of L-ARGININE:HCL crystals.
X-ray diffraction is a fundamental technique for determining the precise three-dimensional arrangement of atoms within a crystal. Studies on L-arginine hydrochloride (L-arginine HCl) have revealed detailed information about its crystal lattice and molecular geometry.
Early investigations using powder X-ray diffraction determined that L-arginine HCl, when crystallized from water, belongs to the tetragonal crystal system. iucr.org The space group was identified as P4₂2, with eight molecules per unit cell (Z=8). iucr.org The measured density of 1.33(5) g/cm³ aligns well with the calculated density of 1.355 g/cm³ based on the unit cell parameters. iucr.org
Detailed crystallographic data for two identified forms of L-arginine HCl are presented below.
Table 1: Crystallographic Data for L-Arginine Hydrochloride Polymorphs
| Parameter | L-arginine HCl (Tetragonal) iucr.org | L-arginine HCl (Anhydrous, Monoclinic) sut.ac.th |
|---|---|---|
| Crystal System | Tetragonal | Monoclinic |
| Space Group | P4₂2 | P2₁ |
| a (Å) | 13.954 | 5.1937 |
| b (Å) | 13.954 | 9.487 |
| c (Å) | 10.57 | 20.0235 |
| **α (°) ** | 90 | 90 |
| **β (°) ** | 90 | 88.54 |
| **γ (°) ** | 90 | 90 |
| **Volume (ų) ** | 2056.5 | 986.3 |
| Z | 8 | 2 |
| Calculated Density (g/cm³) | 1.355 | Not Reported |
Elucidating Crystallographic Inequivalence and Polymorphism via Solid-State NMR.
Solid-state NMR (ssNMR) spectroscopy is a powerful tool for investigating the local environment of specific atomic nuclei, making it highly sensitive to subtle structural differences that can be challenging to resolve with diffraction methods alone. The use of ¹³C isotopic labeling, such as in L-arginine HCl (1-¹³C), significantly enhances the signal for the labeled carbon, facilitating detailed structural analysis.
One of the key applications of ssNMR in this context is the differentiation of crystallographically inequivalent molecules within the same crystal lattice. For example, in the monoclinic form of L-arginine HCl, the asymmetric unit contains two independent molecules. nih.govmeihonglab.com These two molecules have slightly different conformations and intermolecular interactions, leading to distinct chemical shifts in the ssNMR spectrum. nih.gov A ¹³C ssNMR spectrum of uniformly labeled L-arginine HCl would therefore show two resolved peaks for each carbon site, reflecting this inequivalence. nih.govsci-hub.se
Furthermore, ssNMR is exceptionally adept at identifying and characterizing polymorphism—the existence of multiple crystalline forms. Different polymorphs of L-arginine HCl, such as the monohydrate and anhydrous forms, yield distinct ¹³C and ¹⁵N ssNMR spectra. zenodo.org Overlapping spectra from mixtures of these polymorphs can be separated and assigned using one- and two-dimensional ssNMR techniques, providing a clear fingerprint for each solid form. zenodo.orgscilit.comacs.org This capability is crucial for quality control and understanding the physical properties of the compound. While ¹³C is a primary nucleus for these studies, other nuclei like ³⁵Cl and ¹⁴N ssNMR have also been shown to be extremely sensitive to the local environment, offering complementary data for distinguishing polymorphs of hydrochloride salts. rsc.orgresearchgate.net
Spectroscopic Characterization of Arginine Side-Chains in Protein Structures.
The arginine side-chain, with its terminal guanidinium (B1211019) group, is frequently involved in critical biological functions such as enzyme catalysis, protein-ligand binding, and the formation of salt bridges and hydrogen bonds. nih.govucl.ac.uk Spectroscopic methods, particularly NMR enhanced by isotopic labeling, are invaluable for probing the behavior of arginine residues within the complex and dynamic environment of a protein.
While the (1-¹³C) label is on the backbone carboxyl group, selective ¹³C and ¹⁵N labeling of the side-chain atoms (Cγ, Cδ, Cζ, Nε, Nη) is a common strategy to study its interactions. researchgate.netsigmaaldrich.com Recent advances in ¹³C-detected NMR spectroscopy have overcome previous limitations associated with ¹H-detection, such as signal overlap and broadening due to molecular motions. ucl.ac.ukucl.ac.uk
These advanced NMR experiments can provide detailed information on:
Interactions: The chemical shifts of the guanidinium group's ¹³C and ¹⁵N nuclei are sensitive to their local environment, including hydrogen bonding and cation-π interactions. nih.govacs.org
Dynamics: Partially restricted rotation around the Cζ–Nε bond in the guanidinium group can lead to line broadening of the Nη signals. researchgate.net Specialized NMR pulse sequences, such as those employing ¹⁵Nη double-quantum coherence, have been developed to eliminate this broadening and obtain sharp, well-resolved signals, providing clearer insight into side-chain dynamics. nih.govresearchgate.net
Hydrogen Exchange: The rate at which the guanidinium's labile protons exchange with solvent can be quantified using NMR methods like the arginine-specific ASHDEX experiment. ucl.ac.uknih.gov These exchange rates serve as a proxy for the strength of interactions, with slower exchange indicating stronger hydrogen bonding or burial within the protein structure. nih.gov
By combining selective isotopic labeling with sophisticated NMR techniques, researchers can obtain atom-specific details about the role of arginine side-chains in protein structure, function, and interactions. ucl.ac.uknih.govplos.org
Emerging Research Applications and Future Directions
Integration of L-ARGININE:HCL (1-13C) in Multi-Omics Approaches
The use of L-ARGININE:HCL (1-13C) is becoming increasingly integral to multi-omics, a holistic approach that combines data from genomics, proteomics, and metabolomics to provide a comprehensive understanding of biological systems. In proteomics, a technique known as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) utilizes 13C-labeled arginine to accurately quantify differences in protein abundance between cell populations. Cells are grown in media where the natural arginine is replaced with a "heavy" version, such as L-ARGININE:HCL (1-13C). When the proteins from these cells are mixed with proteins from cells grown in normal ("light") media, the mass difference introduced by the 13C isotope allows for the precise relative quantification of thousands of proteins simultaneously using mass spectrometry.
In metabolomics and fluxomics, L-ARGININE:HCL (1-13C) serves as a tracer to map the flow of arginine through various metabolic pathways. By tracking the incorporation of the 13C label into downstream metabolites, researchers can quantify the activity of specific metabolic pathways in real-time. This approach, known as metabolic flux analysis, provides critical insights into cellular metabolism in both healthy and diseased states. The integration of SILAC-based proteomics with metabolomic tracing offers a powerful method to connect changes in protein expression with alterations in metabolic function, providing a more complete picture of cellular regulation.
| Omics Field | Application of L-ARGININE:HCL (1-13C) | Key Outcome |
| Proteomics | Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) | Accurate relative quantification of protein abundance. |
| Metabolomics | Isotope Tracing / Metabolic Flux Analysis | Tracking metabolic pathways and quantifying flux. |
| Fluxomics | Steady-State Metabolic Flux Analysis | Comprehensive analysis of metabolic network activity. |
Development of Novel Assays for Enzymatic Activity using L-ARGININE:HCL (1-13C)
The development of novel enzymatic assays using L-ARGININE:HCL (1-13C) as a substrate is enabling more precise and sensitive measurements of enzyme activity. Traditional assays often face limitations due to nonspecificity or the need for radioactive materials. Stable isotope-labeled substrates provide a safer and more specific alternative.
For instance, new methods have been developed to measure the activity of enzymes like L-arginine:glycine amidinotransferase (AGAT) and arginase. In these assays, L-ARGININE:HCL (1-13C) is introduced as the substrate. The enzymatic reaction converts it into a product that also carries the 13C label. This labeled product can be specifically detected and quantified using mass spectrometry, allowing for a direct and highly accurate measurement of the enzyme's catalytic rate. The use of a labeled substrate minimizes interference from other molecules in the biological sample, significantly improving the assay's specificity.
| Enzyme | Assay Principle | Detection Method | Advantage |
| L-arginine:glycine amidinotransferase (AGAT) | Conversion of labeled arginine to labeled guanidinoacetate | Gas chromatography–mass spectrometry | High specificity, avoids radioactivity. |
| Arginase | Hydrolysis of labeled arginine to labeled urea (B33335) | Hyperpolarized 13C Magnetic Resonance Spectroscopy | Non-invasive, real-time activity measurement. |
Advanced Imaging Techniques Leveraging 13C-Labeled Arginine
The incorporation of a 13C atom in L-arginine has opened new avenues for advanced molecular imaging. A key innovation in this area is hyperpolarization, a process that dramatically increases the nuclear magnetic resonance (NMR) signal of the 13C nucleus. This enhanced signal allows for the real-time, non-invasive imaging of metabolic processes in vivo using magnetic resonance spectroscopy (MRS) and imaging (MRI).
Hyperpolarized [6-13C]-arginine is being investigated as a probe to measure arginase activity in living organisms. When injected, the hyperpolarized arginine is taken up by cells and, if arginase is active, it is converted to hyperpolarized 13C-urea. By detecting the distinct signals from both 13C-arginine and 13C-urea, researchers can create a spatial map of arginase activity. This technique holds promise for studying diseases where arginase expression is altered, such as cancer.
Another emerging technique is mass spectrometry imaging (MSI), which can visualize the spatial distribution of molecules in tissue sections. When tissues are cultured with 13C-labeled arginine, MSI can be used to track its incorporation into various metabolites and map their locations within the tissue architecture, providing insights into localized metabolic activity.
Expanding the Utility of L-Arginine Hydrochloride as an Enzyme Stabilizer in Research Reagents
L-Arginine hydrochloride is widely recognized for its ability to stabilize proteins and enzymes, preventing aggregation and maintaining their functional integrity. nih.govresearchgate.net This property is crucial for the formulation of research reagents, particularly those containing enzymes like DNA polymerases, which are sensitive to storage conditions. biorxiv.org
The mechanism by which arginine stabilizes proteins is multifaceted. It can suppress protein-protein interactions that lead to aggregation, enhance the solubility of both folded and unfolded protein states, and stabilize protein structure through electrostatic interactions. biorxiv.orgnih.govnih.gov By preventing aggregation, arginine ensures that the active sites of enzymes remain accessible and functional. biorxiv.org
Recent studies have demonstrated that L-arginine hydrochloride can effectively preserve the activity of enzymes like Pfu polymerase at ambient temperatures, reducing the reliance on cold-chain storage. biorxiv.org This is particularly beneficial in resource-limited settings. The stabilizing properties of L-arginine hydrochloride are a function of the molecule itself and are independent of isotopic labeling, thus expanding the utility of all forms of L-arginine HCL, including L-ARGININE:HCL (1-13C), in the preparation and long-term storage of stable, active enzyme-containing research reagents.
| Stabilization Mechanism | Effect on Enzyme Reagents | Reference |
| Prevention of Protein Aggregation | Disrupts non-specific protein-protein interactions, maintains enzyme in its native conformation. | biorxiv.org |
| Enhanced Solubility | Increases the solubility of both native and unfolded protein species. | nih.govnih.govresearchgate.net |
| Electrostatic Interactions | The positively charged groups form bonds with negatively charged regions on the enzyme, reinforcing structural integrity. | researchgate.netbiorxiv.org |
Prospects for Automated and High-Throughput Analysis of L-ARGININE:HCL (1-13C) in Research
The increasing use of stable isotope labeling in large-scale studies necessitates the development of automated and high-throughput analytical methods. In proteomics, workflows combining SILAC with liquid chromatography-tandem mass spectrometry (LC-MS/MS) are already well-established for analyzing thousands of proteins. acs.orgnih.gov Software tools are continuously being improved to automate the identification and quantification of labeled and unlabeled peptide pairs from the complex datasets generated. researchgate.netacs.org
For metabolomics and flux analysis, the challenge lies in processing the vast amount of data from LC-MS experiments to accurately determine the incorporation of 13C into numerous metabolites. nih.gov The development of automated software pipelines is crucial for correcting for natural isotope abundance, identifying labeled compounds, and calculating metabolic fluxes. researchgate.netacs.org As these computational tools become more robust and user-friendly, the high-throughput analysis of samples from experiments using L-ARGININE:HCL (1-13C) will become more widespread, accelerating the pace of discovery in systems biology and biomedical research.
Q & A
Q. How is L-ARGININE:HCl (1-¹³C) synthesized, and what quality control measures ensure isotopic purity?
- Methodological Answer : The synthesis involves incorporating ¹³C at the C1 position of L-arginine via enzymatic or chemical methods under controlled pH, temperature, and reaction time to minimize isotopic scrambling . Post-synthesis, purity is validated using liquid chromatography-mass spectrometry (LC-MS) to confirm isotopic enrichment (>98%) and nuclear magnetic resonance (NMR) to verify structural integrity. Quality control protocols include triplicate measurements with internal standards (e.g., deuterated analogs) to mitigate batch variability .
Q. Why is carbon-13 labeling preferred for metabolic studies using L-arginine hydrochloride?
- Methodological Answer : ¹³C labeling enables precise tracking of arginine-derived metabolites (e.g., nitric oxide, ornithine) using NMR or mass spectrometry. The isotopic label minimizes interference from endogenous arginine pools, improving signal-to-noise ratios in tracer experiments . For example, ¹³C enrichment at C1 allows differentiation of urea cycle activity from citrulline recycling in hepatic models .
Q. What analytical techniques are optimal for quantifying ¹³C-labeled arginine in biological samples?
- Methodological Answer :
- LC-MS/MS : Provides high sensitivity for low-abundance isotopologues. Use a C18 column with 0.1% formic acid in mobile phases to enhance ionization. Calibrate with synthetic ¹³C-arginine standards .
- ¹³C-NMR : Detects positional enrichment in intact tissues or extracts. A 600 MHz spectrometer with cryoprobes improves resolution for complex biological matrices .
- Table 1 : Comparison of Techniques
| Technique | Sensitivity (μM) | Sample Prep Time | Isotopomer Resolution |
|---|---|---|---|
| LC-MS/MS | 0.1 | 2–4 hours | Moderate |
| ¹³C-NMR | 10 | 24–48 hours | High |
Advanced Research Questions
Q. How can metabolic flux analysis (MFA) be optimized using L-ARGININE:HCl (1-¹³C) in cancer cell models?
- Methodological Answer :
- Experimental Design :
Use synchronized cell cultures to minimize metabolic heterogeneity.
Administer ¹³C-arginine at 0.5–1 mM (physiological range) for 24–48 hours.
Quench metabolism with liquid nitrogen and extract intracellular metabolites .
Q. How should researchers address discrepancies in ¹³C enrichment data between in vitro and in vivo studies?
- Methodological Answer : Common causes include:
- Isotopic Dilution : In vivo plasma arginine pools dilute the tracer. Correct using steady-state equations or primed continuous infusions .
- Compartmentalization : Intracellular vs. extracellular arginine pools may exhibit divergent labeling. Use fractionation (e.g., mitochondrial isolation) to resolve .
- Analytical Variability : Standardize sample preparation (e.g., immediate acidification to pH <2 for LC-MS) to prevent degradation .
Q. What strategies mitigate interference from endogenous arginase activity in nitric oxide synthase (NOS) studies using ¹³C-arginine?
- Methodological Answer :
- Pharmacological Inhibition : Co-administer arginase inhibitors (e.g., nor-NOHA, 50 μM) in cell media .
- Isotope Tracing : Use L-ARGININE:HCl (1-¹³C) with ¹⁵N4-guanidino labels to distinguish NOS-derived citrulline from arginase-derived ornithine via MS/MS fragmentation patterns .
- Control Experiments : Compare wild-type vs. NOS-knockout models to quantify background interference .
Methodological Best Practices
- Sample Preparation : For tissue extracts, use methanol:water (80:20) at -80°C to preserve isotopic integrity. Centrifuge at 14,000g for 15 minutes to remove debris .
- Statistical Validation : Apply Bonferroni correction for multiple comparisons in flux analyses to reduce Type I errors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
